molecular formula C17H16N2O5 B11024959 Methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11024959
M. Wt: 328.32 g/mol
InChI Key: WYCNMICMTXYBHN-UHFFFAOYSA-N
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Description

METHYL 3-[(2-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE is a complex organic compound with the molecular formula C17H16N2O5. It is known for its unique structural properties, which include a nitro group, an ester group, and an anilino group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with 2-ethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.

    Oxidation: The anilino group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Amines or alcohols, basic conditions, room temperature.

    Oxidation: Potassium permanganate, acidic conditions, elevated temperature.

Major Products Formed

    Reduction: METHYL 3-[(2-AMINOANILINO)CARBONYL]-5-NITROBENZOATE.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

METHYL 3-[(2-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[(2-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The ester and anilino groups can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

METHYL 3-[(2-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE can be compared with other similar compounds such as:

    METHYL 3-[(2-ETHOXYANILINO)CARBONYL]-5-NITROBENZOATE: Similar structure but with an ethoxy group instead of an ethyl group.

    METHYL 3-[(4-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE: Similar structure but with the ethyl group in the para position.

    METHYL 3-[(2,3-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE: Contains additional chlorine atoms, leading to different reactivity and properties.

These comparisons highlight the uniqueness of METHYL 3-[(2-ETHYLANILINO)CARBONYL]-5-NITROBENZOATE in terms of its specific structural features and reactivity.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C17H16N2O5/c1-3-11-6-4-5-7-15(11)18-16(20)12-8-13(17(21)24-2)10-14(9-12)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)

InChI Key

WYCNMICMTXYBHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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